7-Dietilamino-3-fenilcumarina

Descripción general

Descripción

7-Diethylamino-3-phenylcoumarin, also known as DEPC, is a synthetic compound used in scientific research with potential applications in a variety of fields. It is a derivative of coumarin, a naturally occurring plant-based compound with a variety of biological properties. DEPC is a water-soluble, colorless, and odorless compound with a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Materiales de Fluorescencia

Los derivados de 7-Dietilamino-3-fenilcumarina son un componente útil para desarrollar nuevos materiales, como materiales de fluorescencia . Sus propiedades únicas los hacen adecuados para su uso en diversas aplicaciones que requieren fluorescencia.

Reactivos Analíticos

Estos compuestos se han utilizado como reactivos analíticos en los campos de la química analítica y biológica . Sus interacciones específicas con otras moléculas los convierten en herramientas valiosas en estos campos.

Análisis de la Estructura Cristalína

La estructura cristalina de this compound se ha determinado mediante cristalografía de rayos X . Esta información contribuye a una comprensión más profunda del efecto del sustituyente en la posición 3 de this compound sobre la estructura y el empaquetamiento cristalino .

Química Medicinal

Las 3-fenilcumarinas, incluida la this compound, se utilizan ampliamente tanto en química orgánica como medicinal . Se han utilizado en el diseño de nuevos candidatos a fármacos .

Procedimientos Sintéticos

La this compound se ha sintetizado mediante la reacción de 2-hidroxi-4-dimetilaminobenzaldehído con carbetoxi-benciliden-trifenilfosforano en mesitileno . Este procedimiento sintético es importante para la producción de este compuesto para diversas aplicaciones.

Aplicaciones Farmacológicas

La investigación sobre las 3-fenilcumarinas, incluida la this compound, se ha centrado en aspectos relacionados con su origen natural, procedimientos sintéticos y aplicaciones farmacológicas . Esto incluye el desarrollo de nuevas soluciones terapéuticas para varias enfermedades .

Mecanismo De Acción

Target of Action

7-Diethylamino-3-phenylcoumarin is a derivative of coumarin, a secondary metabolite made up of benzene and α-pyrone rings Coumarins are known to interact with various biomolecules, playing a key role in fluorescent labeling .

Mode of Action

Coumarins are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Result of Action

Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Action Environment

It is known that the fluorescence of coumarins can be influenced by the structural features and conditions of their environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Diethylamino-3-phenylcoumarin has several advantages for lab experiments. It is water-soluble, colorless, and odorless, making it easy to work with. In addition, it is relatively inexpensive and has a wide range of applications in scientific research. However, 7-Diethylamino-3-phenylcoumarin has several limitations. It is not highly stable and can degrade over time. In addition, it can be toxic to cells at high concentrations.

Direcciones Futuras

There are several potential future directions for 7-Diethylamino-3-phenylcoumarin. It could be used in the study of drug metabolism and drug-drug interactions. In addition, it could be used to study the effects of environmental toxins on gene expression and protein structure. Finally, it could be used to study the effects of diet and lifestyle on biochemical and physiological processes.

Análisis Bioquímico

Biochemical Properties

7-Diethylamino-3-phenylcoumarin plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as esterases and oxidoreductases, which facilitate its metabolic transformation. The interactions between 7-Diethylamino-3-phenylcoumarin and these enzymes often involve the formation of enzyme-substrate complexes, leading to subsequent biochemical reactions. Additionally, 7-Diethylamino-3-phenylcoumarin can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of 7-Diethylamino-3-phenylcoumarin on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Diethylamino-3-phenylcoumarin can modulate the activity of key signaling molecules, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. Furthermore, 7-Diethylamino-3-phenylcoumarin impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 7-Diethylamino-3-phenylcoumarin exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 7-Diethylamino-3-phenylcoumarin can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 7-Diethylamino-3-phenylcoumarin can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

The effects of 7-Diethylamino-3-phenylcoumarin in laboratory settings can vary over time, influenced by factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under controlled conditions, maintaining its biochemical activity over extended periods. In vivo studies indicate that 7-Diethylamino-3-phenylcoumarin can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites can have distinct biochemical properties and may contribute to the long-term effects of the compound on cellular function. Understanding the temporal dynamics of 7-Diethylamino-3-phenylcoumarin is essential for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 7-Diethylamino-3-phenylcoumarin in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, 7-Diethylamino-3-phenylcoumarin can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels. These findings underscore the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 7-Diethylamino-3-phenylcoumarin .

Metabolic Pathways

7-Diethylamino-3-phenylcoumarin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the action of esterases, which hydrolyze the compound to produce intermediate metabolites. These metabolites can undergo further oxidation or reduction reactions, mediated by oxidoreductases, leading to the formation of final products that are excreted from the body. The involvement of 7-Diethylamino-3-phenylcoumarin in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 7-Diethylamino-3-phenylcoumarin within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, 7-Diethylamino-3-phenylcoumarin can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of 7-Diethylamino-3-phenylcoumarin within tissues is also influenced by its affinity for different cell types and its ability to penetrate biological barriers. Understanding the transport and distribution mechanisms of 7-Diethylamino-3-phenylcoumarin is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 7-Diethylamino-3-phenylcoumarin plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. For instance, 7-Diethylamino-3-phenylcoumarin can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can impact mitochondrial function and energy production. The subcellular localization of 7-Diethylamino-3-phenylcoumarin is a key determinant of its biochemical and therapeutic effects .

Propiedades

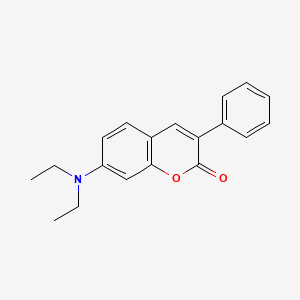

IUPAC Name |

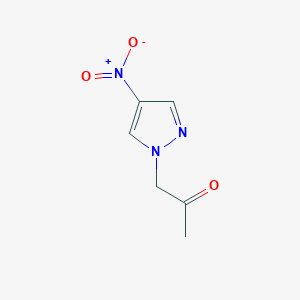

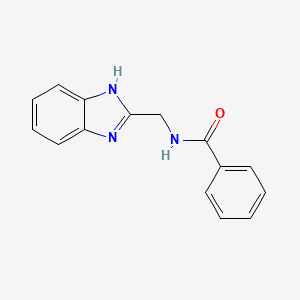

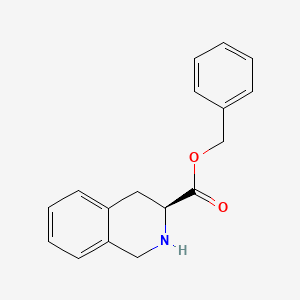

7-(diethylamino)-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-3-20(4-2)16-11-10-15-12-17(14-8-6-5-7-9-14)19(21)22-18(15)13-16/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJYODMHCCQXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84865-19-0 | |

| Record name | 7-(Diethylamino)-3-phenyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable structural features and optical properties of 7-Diethylamino-3-phenylcoumarin derivatives, and how do these properties manifest in their applications?

A1: 7-Diethylamino-3-phenylcoumarin derivatives exhibit interesting structural features and optical properties, making them suitable for specific applications. For instance, a derivative, Cholesteryl 4-(7-diethylamino-2-oxo-2H-1-benzopyran-3-yl)benzoate (1), displays an enantiotropic cholesteric phase []. This means it can transition between different liquid crystal phases based on temperature changes. Structurally, this derivative incorporates a cholesteryl group, contributing to its liquid crystal behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)